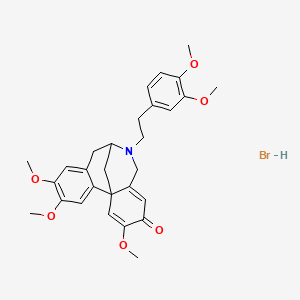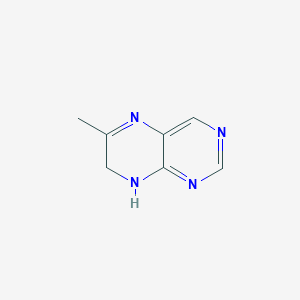![molecular formula C17H17NO3 B14451501 N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide CAS No. 76306-61-1](/img/structure/B14451501.png)
N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a phenylethyl group, which is often found in compounds with significant pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzodioxole reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylethyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and other proteins involved in inflammation and cell proliferation.
Pathways Involved: It may modulate pathways related to inflammation, apoptosis, and cell cycle regulation, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Used in the synthesis of various bioactive molecules.
Uniqueness
N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide stands out due to its unique combination of the benzodioxole and phenylethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
76306-61-1 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
N-[2-(1,3-benzodioxol-5-yl)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C17H17NO3/c1-12(19)18-15(14-5-3-2-4-6-14)9-13-7-8-16-17(10-13)21-11-20-16/h2-8,10,15H,9,11H2,1H3,(H,18,19) |
InChIキー |
QPPSUZJZFZQSMD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



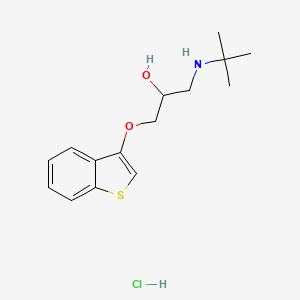
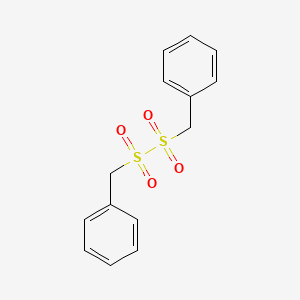

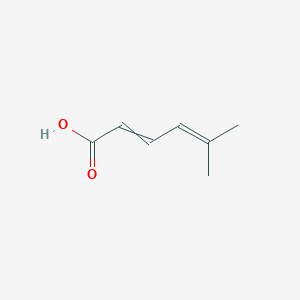
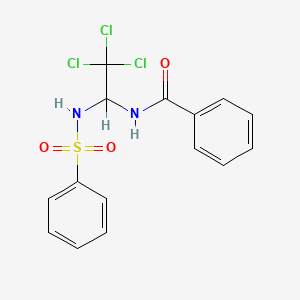

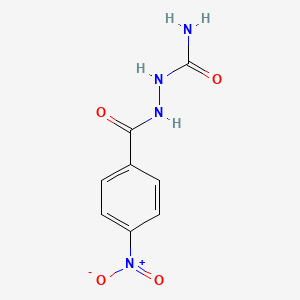
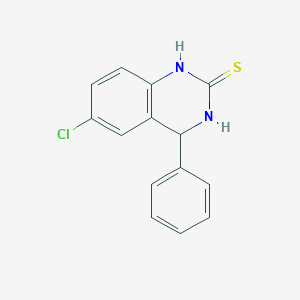
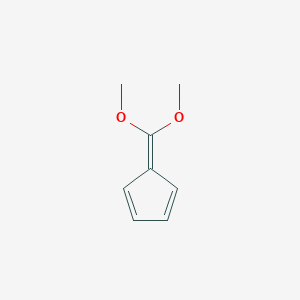
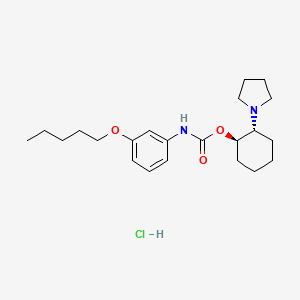
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
